molecular formula C12H9ClN2O B8770108 1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole CAS No. 89781-59-9

1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole

Cat. No.: B8770108
CAS No.: 89781-59-9
M. Wt: 232.66 g/mol
InChI Key: VRPFRBMPFHPSSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole typically involves the reaction of 6-chloro-2H-1-benzopyran with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the benzopyran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzopyran ring.

    Reduction: Reduced forms of the compound with hydrogenated imidazole or benzopyran rings.

    Substitution: Substituted benzopyran derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-tris(1-imidazolyl)benzene: A compound with three imidazole rings attached to a benzene ring, used in coordination polymers and metal-organic frameworks.

    2,6-naphthalenedicarboxylic acid: Often used in combination with imidazole-containing ligands to form coordination polymers.

Uniqueness

1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole is unique due to the presence of both an imidazole ring and a chloro-substituted benzopyran ring

Properties

CAS No.

89781-59-9

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

1-(6-chloro-2H-chromen-3-yl)imidazole

InChI

InChI=1S/C12H9ClN2O/c13-10-1-2-12-9(5-10)6-11(7-16-12)15-4-3-14-8-15/h1-6,8H,7H2

InChI Key

VRPFRBMPFHPSSX-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)N3C=CN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(1-imidazolyl)-2,3-dihydro-6-chloro-4H-1-benzopyran-4-ol (5.4 g), acetic acid (81 ml) and sulphuric acid (27 ml) was heated at 80° C. for 8 hours. The solution, poured into ice water (200 ml), neutralized with NH4OH, extracted with CH2Cl2, dried and evaporated to dryness gave 3.9 g of 3-(1-imidazolyl)-6-chloro-2H-1-benzopyran, m.p. 118°-120° C. (isopropyl alcohol).
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5.4 g
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27 mL
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81 mL
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ice water
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200 mL
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Synthesis routes and methods II

Procedure details

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